molecular formula C11H15BF3NO5S B7954982 [2-(Diethylsulfamoyl)-5-(trifluoromethoxy)phenyl]boronic acid

[2-(Diethylsulfamoyl)-5-(trifluoromethoxy)phenyl]boronic acid

Cat. No.: B7954982
M. Wt: 341.12 g/mol
InChI Key: OMSJJQNLWJQQME-UHFFFAOYSA-N
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Description

[2-(Diethylsulfamoyl)-5-(trifluoromethoxy)phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules . The presence of both diethylsulfamoyl and trifluoromethoxy groups in its structure imparts unique chemical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Diethylsulfamoyl)-5-(trifluoromethoxy)phenyl]boronic acid typically involves the reaction of a suitable aryl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This process generally requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening techniques can also optimize catalyst and solvent choices to improve the overall process .

Chemical Reactions Analysis

Types of Reactions

[2-(Diethylsulfamoyl)-5-(trifluoromethoxy)phenyl]boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products

Scientific Research Applications

Chemistry

In chemistry, [2-(Diethylsulfamoyl)-5-(trifluoromethoxy)phenyl]boronic acid is used as a reagent in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the construction of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine

In biological and medical research, this compound is explored for its potential in drug discovery and development. Its unique chemical properties allow for the modification of biologically active molecules, enhancing their efficacy and stability .

Industry

Industrially, this compound is used in the production of polymers and advanced materials. Its role in facilitating efficient synthetic routes makes it a valuable component in manufacturing processes .

Mechanism of Action

The mechanism by which [2-(Diethylsulfamoyl)-5-(trifluoromethoxy)phenyl]boronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, followed by reductive elimination to release the coupled product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both diethylsulfamoyl and trifluoromethoxy groups in [2-(Diethylsulfamoyl)-5-(trifluoromethoxy)phenyl]boronic acid imparts unique electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a more versatile reagent compared to its simpler counterparts .

Properties

IUPAC Name

[2-(diethylsulfamoyl)-5-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF3NO5S/c1-3-16(4-2)22(19,20)10-6-5-8(21-11(13,14)15)7-9(10)12(17)18/h5-7,17-18H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSJJQNLWJQQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC(F)(F)F)S(=O)(=O)N(CC)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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